1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidine
Overview
Description
“1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidine” is a chemical compound belonging to the class of piperidine derivatives. It has a molecular weight of 265.34800 .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 46 bonds, including 21 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aliphatic), and 3 ethers (aromatic) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 265.34800 . The exact density, boiling point, and melting point are not available .
Scientific Research Applications
Gastric Antisecretory Agents
The compound 4-(Diphenylmethyl)-1-[(imino)methyl]piperidines, structurally related to 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidine, has shown potential as a gastric antisecretory agent. This class of compounds, specifically 4-(diphenylmethyl)-1-[(octylimino)methyl]piperidine (fenoctimine), exhibited no anticholinergic activity and is being trialed as a drug for peptic ulcer disease (Scott et al., 1983).
Antihypertensive Activity
Compounds similar to this compound, particularly those with trimethoxyphenyl groups, have demonstrated antihypertensive effects, mainly through alpha-blocking actions. This was observed in studies involving the synthesis and evaluation of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles (Kasuya et al., 1983).
Cyclopentenediones Derivatives
Research on 2-Allyl-2,4-dichloro-5-(2,4,6-trimethoxyphenyl)cyclopent-4-ene-1,3-dione, related to the trimethoxyphenyl piperidine structure, has led to the development of various derivatives through reactions with secondary and primary amines. These compounds show potential for varied medicinal applications due to their unique chemical properties (Egorov et al., 2019).
Opiate Activity Probe
The xanthene-9-spiro-4'-piperidine nucleus, which bears resemblance to this compound, has been explored for opiate analgesics with improved pharmacological properties. Introduction of specific groups in this structure produces potent mu-opiate agonists (Galt et al., 1989).
Safety and Hazards
properties
IUPAC Name |
1-methyl-4-(2,4,6-trimethoxyphenyl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-16-7-5-11(6-8-16)15-13(18-3)9-12(17-2)10-14(15)19-4/h9-11H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFMSXJVKKTNTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=C(C=C(C=C2OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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